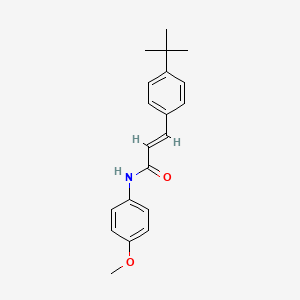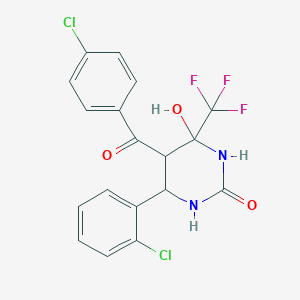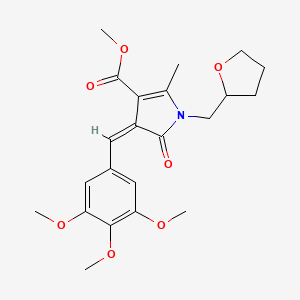
3-(4-tert-Butylphenyl)-N-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-Butylphenyl)-N-(4-methoxyphenyl)acrylamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a tert-butyl group and a methoxyphenyl group attached to an acrylamide backbone, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylphenyl)-N-(4-methoxyphenyl)acrylamide typically involves the reaction of 4-tert-butylbenzaldehyde with 4-methoxyaniline in the presence of a base, followed by the addition of acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
-
Step 1: Formation of Schiff Base
- Reactants: 4-tert-butylbenzaldehyde and 4-methoxyaniline
- Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
- Product: Schiff base (imine)
-
Step 2: Addition of Acryloyl Chloride
- Reactants: Schiff base and acryloyl chloride
- Conditions: Solvent (e.g., dichloromethane), temperature control
- Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-tert-Butylphenyl)-N-(4-methoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Nucleophiles such as sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted acrylamides
科学研究应用
3-(4-tert-Butylphenyl)-N-(4-methoxyphenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of 3-(4-tert-Butylphenyl)-N-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: An organic compound with similar tert-butyl group but different functional groups.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but differs in the overall structure.
Avobenzone: A compound with similar structural motifs used in sunscreens.
Uniqueness
3-(4-tert-Butylphenyl)-N-(4-methoxyphenyl)acrylamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C20H23NO2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
(E)-3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H23NO2/c1-20(2,3)16-8-5-15(6-9-16)7-14-19(22)21-17-10-12-18(23-4)13-11-17/h5-14H,1-4H3,(H,21,22)/b14-7+ |
InChI 键 |
KRLOIZLELVZKIX-VGOFMYFVSA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11616316.png)
![2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-phenylacetamide](/img/structure/B11616322.png)
![7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11616326.png)
![(6Z)-6-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11616333.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-4-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11616338.png)
![2-[(4Z)-4-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B11616361.png)
![6-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11616363.png)

![11-(4-methylphenyl)-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione](/img/structure/B11616374.png)
![ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11616378.png)
![5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11616380.png)


![1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11616391.png)
